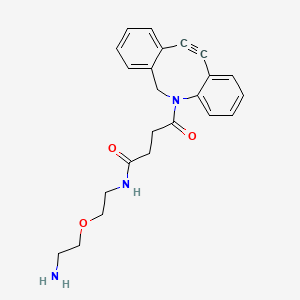

DBCO-PEG1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(2-aminoethoxy)ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3/c24-13-15-29-16-14-25-22(27)11-12-23(28)26-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)26/h1-8H,11-17,24H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQNOOKKEZKUDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to DBCO-PEG1-amine in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DBCO-PEG1-amine, a bifunctional linker widely utilized in the field of bioconjugation. We will delve into its mechanism of action, applications, and provide quantitative data and detailed experimental protocols to facilitate its use in research and development.

Core Concepts: The Trifunctional Advantage of this compound

This compound is a powerful tool in bioconjugation due to the distinct functionalities of its three core components: the Dibenzocyclooctyne (DBCO) group, the short Polyethylene Glycol (PEG) spacer, and the primary amine (-NH2) group.

-

DBCO Group: This is the cornerstone of its utility in "click chemistry." Specifically, the DBCO group participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2] This reaction is highly efficient and bioorthogonal, meaning it proceeds rapidly under physiological conditions without interfering with native biological functional groups.[2][3] The driving force for this reaction is the release of ring strain in the DBCO molecule upon reacting with an azide, forming a stable triazole linkage.[4]

-

PEG1 Spacer: The single polyethylene glycol unit acts as a short, hydrophilic spacer. PEG linkers, in general, are known to enhance the solubility and stability of bioconjugates. The PEG component can also reduce steric hindrance between the conjugated molecules, potentially preserving their biological activity.

-

Amine Group: The primary amine provides a versatile reactive handle for conjugating the linker to a wide range of biomolecules. It readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, and carboxylic acids (in the presence of coupling agents like EDC) to form stable amide bonds.

Quantitative Data for Bioconjugation Reactions

The efficiency of bioconjugation reactions involving this compound is influenced by several factors, including pH, temperature, and the specific reactants involved. Below are tables summarizing key quantitative data for the SPAAC reaction.

| Parameter | Value | Conditions | Reference |

| Second-Order Rate Constants for SPAAC | |||

| Sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | 0.55–1.22 M⁻¹s⁻¹ | HEPES buffer (pH 7), 25°C and 37°C | |

| Sulfo-DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | 0.32–0.85 M⁻¹s⁻¹ | PBS buffer (pH 7), 25°C and 37°C | |

| Sulfo-DBCO-amine + 3-azido-L-alanine | Varies with pH and buffer | Higher pH generally increases reaction rates (except in HEPES). Reactions in DMEM are faster than in RPMI. | |

| Effect of PEG Linker on Reaction Rate | |||

| DBCO-PEG5-trastuzumab vs. DBCO-trastuzumab | 31 ± 16% mean increase in rate constant | The PEG linker minimizes steric hindrance, leading to faster kinetics. The effect was particularly pronounced in HEPES buffer with a sugar-based azide (53% increase). | |

| Stability of DBCO-Conjugates | |||

| DBCO-modified IgG | ~3-5% loss of reactivity over 4 weeks | Stored at 4°C or -20°C. Azide- and thiol-containing buffers should be avoided for long-term storage. |

Experimental Protocols

Protocol 1: Two-Step Labeling of an Antibody with a Fluorescent Dye

This protocol outlines a general procedure for labeling an antibody with a fluorescent dye using this compound as a linker.

Materials:

-

Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Azide-activated fluorescent dye (e.g., Azide-PEG4-Fluorophore)

-

NHS ester-to-amine crosslinker (if starting with a carboxylated dye)

-

Reaction buffers (e.g., PBS, borate buffer)

-

Quenching solution (e.g., Tris-HCl)

-

Purification columns (e.g., size-exclusion chromatography)

-

Anhydrous DMSO or DMF

Step 1: Introduction of the DBCO Moiety onto the Fluorescent Dye

-

Activation (if necessary): If the fluorescent dye has a carboxylic acid, activate it by reacting it with an NHS ester in the presence of EDC/NHS in an anhydrous organic solvent like DMSO or DMF.

-

Conjugation to this compound: Add this compound to the activated dye solution. The primary amine of the linker will react with the NHS ester to form a stable amide bond.

-

Purification: Purify the DBCO-labeled dye using an appropriate method, such as HPLC, to remove unreacted components.

Step 2: Introduction of an Azide Moiety onto the Antibody

-

Antibody Preparation: Prepare the antibody in an amine-free buffer, such as PBS, at a concentration of 1-10 mg/mL.

-

Azide Modification: React the antibody with an azide-NHS ester (e.g., Azido-PEG4-NHS ester) at a molar excess (typically 10-20 fold) for 30-60 minutes at room temperature.

-

Quenching: Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.

-

Purification: Remove excess azide reagent and quenching buffer by dialysis or using a desalting column.

Step 3: Copper-Free Click Chemistry Reaction

-

Reaction Setup: Mix the azide-modified antibody with the DBCO-labeled fluorescent dye in a suitable reaction buffer. A 1.5 to 3-fold molar excess of the DBCO-dye is often recommended.

-

Incubation: Allow the reaction to proceed for 4-12 hours at room temperature or 2-12 hours at 4°C.

-

Purification: Purify the final antibody-dye conjugate using size-exclusion chromatography to remove any unreacted dye.

-

Characterization: Characterize the conjugate by measuring the protein concentration (A280) and dye concentration (absorbance at the dye's λmax) to determine the degree of labeling (DOL).

Protocol 2: General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This protocol provides a high-level workflow for the synthesis of an ADC using a DBCO-containing linker.

Materials:

-

Monoclonal antibody (mAb)

-

Azide-modification reagent (e.g., Azido-PEG4-NHS ester)

-

DBCO-linker-payload construct

-

Reaction and purification buffers

Step 1: Antibody Modification

-

Introduce azide groups onto the antibody by reacting surface-exposed lysine residues with an NHS ester of an azide-containing molecule.

-

Purify the azide-modified antibody to remove excess reagents.

Step 2: Linker-Payload Synthesis

-

Synthesize or obtain a linker-payload construct where the payload (drug) is attached to a DBCO-containing linker.

Step 3: Conjugation

-

Perform the SPAAC reaction by mixing the azide-modified antibody with the DBCO-linker-payload.

Step 4: Purification and Characterization

-

Purify the crude ADC mixture using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to separate the ADC from unconjugated antibody and excess linker-payload.

-

Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

Visualizations: Workflows and Signaling Pathways

Bioconjugation Workflow using this compound

Caption: General workflow for bioconjugation using this compound.

Representative GPCR Signaling Pathway Studied with a Fluorescent Ligand

Caption: A typical GPCR signaling cascade that can be studied using fluorescent ligands.

References

The Principle of Copper-Free Click Chemistry: An In-depth Technical Guide to DBCO-PEG1-Amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of copper-free click chemistry, with a specific focus on the versatile reagent, Dibenzocyclooctyne-PEG1-Amine (DBCO-PEG1-amine). This bioorthogonal conjugation tool has become indispensable in the fields of chemical biology, drug discovery, and materials science for its high efficiency, specificity, and biocompatibility.

Core Principles of Copper-Free Click Chemistry

Copper-free click chemistry, formally known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a powerful ligation reaction that occurs between a cyclooctyne and an azide.[1][2] Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living systems.[1][3] The primary driving force for this reaction is the significant ring strain of the cyclooctyne, which is released upon the [3+2] cycloaddition with an azide to form a stable triazole linkage.[4]

DBCO (Dibenzocyclooctyne) is a highly reactive and stable cyclooctyne derivative that has gained widespread use in SPAAC. Its fusion to two benzene rings enhances the ring strain, leading to rapid reaction kinetics. The addition of a short polyethylene glycol (PEG) linker, as in this compound, improves the hydrophilicity and biocompatibility of the molecule, reducing non-specific interactions and enhancing its utility in aqueous biological environments. The terminal amine group on this compound provides a convenient handle for conjugation to a wide variety of molecules, such as proteins, peptides, and small molecule drugs, through standard amide bond formation.

Quantitative Data on Reaction Kinetics

| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Key Features |

| Dibenzocyclooctyne | DBCO | ~0.3 - 1.0 | High reactivity and stability. |

| Difluorinated Cyclooctyne | DIFO | 0.076 | Increased reactivity due to electron-withdrawing fluorine atoms. |

| Bicyclononyne | BCN | Slower than DBCO | More stable than DBCO in the presence of reducing agents like TCEP. |

| Biarylazacyclooctynone | BARAC | >1.0 | Among the most reactive cyclooctynes, but can be less stable. |

| Monofluorinated Cyclooctyne | MOFO | 0.0043 | Moderately increased reactivity compared to the parent cyclooctyne. |

| Octyne | OCT | 0.0024 | The first generation cyclooctyne with lower reactivity. |

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol describes the conjugation of this compound to a protein via the formation of a stable amide bond with a carboxyl group on the protein, activated by EDC and NHS.

Materials:

-

Protein of interest in an amine-free buffer (e.g., MES, HEPES, PBS)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 2-5 mg/mL. If necessary, perform a buffer exchange.

-

Prepare Reagent Stock Solutions:

-

Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.

-

Prepare fresh 100 mM solutions of EDC and NHS in reaction buffer.

-

-

Activation of Carboxyl Groups:

-

Add a 100-fold molar excess of both EDC and NHS to the protein solution.

-

Incubate for 15 minutes at room temperature with gentle mixing.

-

-

Conjugation Reaction:

-

Add a 20 to 50-fold molar excess of the this compound stock solution to the activated protein solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-esters.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Separate the DBCO-labeled protein from unreacted reagents using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect fractions and determine the protein concentration and degree of labeling using UV-Vis spectroscopy (DBCO has an absorbance maximum around 309 nm).

-

Copper-Free Click Reaction of DBCO-Labeled Protein with an Azide-Modified Molecule

This protocol describes the subsequent reaction of the purified DBCO-labeled protein with a molecule containing an azide group.

Materials:

-

Purified DBCO-labeled protein

-

Azide-modified molecule of interest

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare Reactants:

-

Dissolve the azide-modified molecule in the reaction buffer.

-

Ensure the DBCO-labeled protein is at a suitable concentration in the reaction buffer.

-

-

Click Reaction:

-

Add a 2 to 10-fold molar excess of the azide-modified molecule to the DBCO-labeled protein.

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. The reaction time may need to be optimized depending on the specific reactants.

-

-

Purification of the Final Conjugate:

-

Purify the final protein conjugate using a suitable chromatography method (e.g., size-exclusion chromatography, affinity chromatography) to remove the excess azide-modified molecule.

-

-

Characterization:

-

Analyze the final conjugate by SDS-PAGE, mass spectrometry, or other relevant techniques to confirm successful conjugation.

-

Visualizations of Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows involving this compound.

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Caption: Step-by-step workflow for bioconjugation using this compound.

Caption: Logical workflow for the synthesis of a PROTAC using this compound.

Conclusion

This compound is a highly valuable and versatile reagent for copper-free click chemistry. Its high reactivity, stability, and the inclusion of a hydrophilic PEG linker and a functional amine handle make it an ideal tool for a wide range of applications in research and drug development. The provided protocols and workflows offer a solid foundation for researchers to employ this powerful technology for the precise and efficient construction of complex biomolecular conjugates. As the field of bioconjugation continues to evolve, the principles and applications of copper-free click chemistry with reagents like this compound will undoubtedly play a central role in advancing our understanding of biology and the development of novel therapeutics.

References

The Core Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This powerful tool is driven by the release of ring strain from a cyclooctyne reacting with an azide to form a stable triazole.[] This guide delves into the core mechanism of SPAAC, providing an in-depth understanding for researchers, scientists, and drug development professionals.

The Reaction Mechanism: A Concerted [3+2] Cycloaddition

The SPAAC reaction is a type of [3+2] cycloaddition between a 1,3-dipole (the azide) and a dipolarophile (the strained alkyne). The reaction proceeds through a concerted, though often asynchronous, transition state.[4] This means that the two new carbon-nitrogen bonds are formed in a single step, without the formation of a discrete intermediate. The driving force for this reaction is the significant release of enthalpic energy stored in the strained ring of the cyclooctyne.[5]

The asynchronous nature of the transition state arises from the different nucleophilicities of the internal and terminal nitrogen atoms of the azide. Computational studies, often employing the distortion-interaction model, have been instrumental in elucidating the finer details of the transition state and explaining the observed reactivity trends. This model analyzes the energy required to distort the reactants into their transition state geometries and the interaction energy between these distorted molecules.

Factors Influencing SPAAC Reaction Rates

The kinetics of SPAAC reactions are paramount for their successful application, particularly in dynamic biological systems. The reaction rate is typically described by a second-order rate law, and the rate constant (k₂) is a key parameter for comparing the efficiency of different SPAAC systems. Several factors significantly influence these reaction rates:

1. Cyclooctyne Structure: The inherent ring strain of the cyclooctyne is the primary determinant of the reaction rate. Various cyclooctyne derivatives have been developed to enhance reactivity, including:

- DIBO (Dibenzocyclooctynol) and derivatives: Oxidation of the alcohol in DIBO to a ketone can increase the reaction rate.

- DBCO (Dibenzocyclooctyne) / ADIBO (Azadibenzocyclooctyne): These are widely used due to their high reactivity and stability.

- BCN (Bicyclo[6.1.0]nonyne): Another commonly employed strained alkyne.

- Fluorinated Cyclooctynes: The incorporation of electron-withdrawing fluorine atoms can enhance reactivity.

2. Azide Structure: The electronic properties of the azide also play a role. Azides with electron-donating groups can exhibit faster reaction rates. For instance, 1-azido-1-deoxy-β-D-glucopyranoside has been observed to react faster than 3-azido-L-alanine.

3. Reaction Environment:

- Solvent: While many SPAAC reactions are performed in organic solvents like DMSO or methanol, they are also highly effective in aqueous buffers, a necessity for biological applications. The rate of 1,3-dipolar cycloadditions often increases with a higher mole fraction of water in the solvent.

- pH: Higher pH values generally lead to increased reaction rates, although this can be buffer-dependent.

- Buffer Type: Different buffers can influence the reaction kinetics. For example, reactions in HEPES buffer have been shown to be faster than in PBS.

- Temperature: As with most chemical reactions, higher temperatures generally lead to faster SPAAC rates.

Quantitative Data on SPAAC Kinetics

The second-order rate constants (k₂) for SPAAC reactions are crucial for designing experiments where reaction times and reactant concentrations need to be precisely controlled. The following table summarizes representative rate constants for the reaction of various cyclooctynes with benzyl azide, a common model azide.

| Cyclooctyne Derivative | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Solvent | Reference |

| [9+1]CPP | 2.2 x 10⁻³ | Deuterated DMSO | |

| [11+1]CPP | 4.5 x 10⁻⁴ | Deuterated DMSO | |

| m[9+1]CPP | 9.6 x 10⁻³ | Deuterated DMSO | |

| fluor[11+1]CPP | 4.5 x 10⁻³ | Deuterated DMSO | |

| DIBAC (with a hydrophilic azide) | Tolerant to buffer changes | Aqueous Buffer | |

| Sulfo DBCO-amine with 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | HEPES (pH 7) | |

| Sulfo DBCO-amine with 3-azido-L-alanine | 0.32 - 0.85 | PBS (pH 7) |

Note: Rate constants can vary depending on the specific azide, solvent, and temperature.

Experimental Protocols for Kinetic Analysis

The determination of SPAAC reaction kinetics is essential for understanding and optimizing these reactions. Two common methods for monitoring the reaction progress are Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Vis spectrophotometry.

Protocol 1: Kinetic Analysis by ¹H NMR Spectroscopy

This method is suitable for determining second-order rate constants by monitoring the disappearance of a reactant signal or the appearance of a product signal over time.

Materials:

-

Strained cyclooctyne

-

Azide-containing molecule

-

Deuterated solvent (e.g., DMSO-d₆)

-

Internal standard of known concentration (e.g., dimethyl sulfone)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Prepare a stock solution of the strained cyclooctyne in the deuterated solvent.

-

Prepare a stock solution of the azide in the same deuterated solvent.

-

In an NMR tube, combine the cyclooctyne solution with 2-12 equivalents of the azide solution.

-

Add a known concentration of the internal standard.

-

Acquire a ¹H NMR spectrum at time zero (t=0) and at regular intervals thereafter.

-

Determine the concentration of the reactants and/or products at each time point by comparing the integration of their characteristic peaks to the integration of the internal standard peak.

-

Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction (with one reactant in large excess), this plot will be linear.

-

The second-order rate constant (k₂) can be determined from the slope of this line.

Protocol 2: Kinetic Analysis by UV-Vis Spectrophotometry

This method is advantageous when the cyclooctyne has a distinct UV-Vis absorbance that changes upon reaction.

Materials:

-

Strained cyclooctyne with a chromophore (e.g., sulfo DBCO-amine)

-

Azide-containing molecule

-

Appropriate buffer (e.g., PBS, HEPES)

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

-

Prepare a stock solution of the chromophoric cyclooctyne in the chosen buffer.

-

Record the UV-Vis spectrum of the cyclooctyne solution to identify the absorbance maximum (λ_max).

-

In a cuvette, add the cyclooctyne solution.

-

Initiate the reaction by adding a known concentration of the azide solution (often in excess to ensure pseudo-first-order kinetics).

-

Immediately begin monitoring the decrease in absorbance at λ_max over time.

-

Plot the natural logarithm of the absorbance versus time. The slope of the resulting linear plot corresponds to the pseudo-first-order rate constant (k_obs).

-

The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the azide in excess.

Conclusion

The strain-promoted alkyne-azide cycloaddition is a powerful bioorthogonal reaction with a well-understood, concerted mechanism. The reaction's kinetics are finely tunable through the rational design of the cyclooctyne and careful consideration of the reaction conditions. For researchers, scientists, and drug development professionals, a thorough understanding of the SPAAC mechanism and the factors governing its rate is crucial for the successful design and implementation of novel bioconjugation strategies, in vivo imaging agents, and targeted therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 4. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

DBCO-PEG1-amine solubility in aqueous and organic solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of bifunctional linkers like DBCO-PEG1-amine is critical for the successful design and execution of bioconjugation strategies. This guide provides an in-depth overview of the solubility of this compound in both aqueous and organic solvents, complete with a summary of its solubility profile, a generalized experimental protocol for solubility determination, and a visual representation of the chemical factors governing its solubility.

Solubility Profile of this compound

This compound is a heterobifunctional linker that incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a short polyethylene glycol (PEG) spacer, and a reactive primary amine. This unique combination of a hydrophobic DBCO core and a hydrophilic PEG spacer gives it a versatile solubility profile. While specific quantitative data is often proprietary to the manufacturer, a qualitative summary of its solubility is presented below.

| Solvent Type | Solvent Examples | Solubility | Notes |

| Aqueous | Water, PBS, Buffers | Soluble[1][2] | The presence of the hydrophilic PEG spacer enhances water solubility.[3][4][5] However, the hydrophobic DBCO group can lead to aggregation at high concentrations. For many proteins, precipitation can occur if the concentration of organic co-solvents like DMSO or DMF exceeds 10-15%. |

| Polar Aprotic | DMSO, DMF | Soluble | These solvents are effective at dissolving both the polar and non-polar regions of the molecule. They are often used to prepare stock solutions before dilution into aqueous buffers. |

| Chlorinated | Dichloromethane (DCM) | Soluble | The hydrophobic DBCO core contributes to solubility in chlorinated solvents. |

| Other Organic | Chloroform, THF | Generally Soluble | Solubility in other organic solvents is expected due to the organic nature of the DBCO group. |

Factors Influencing Solubility

The solubility of this compound is a balance between its hydrophobic and hydrophilic components. The dibenzocyclooctyne (DBCO) group is inherently hydrophobic and can contribute to aggregation in aqueous solutions, a common challenge with DBCO linkers. To counteract this, a hydrophilic polyethylene glycol (PEG) spacer is incorporated. Even a short PEG1 linker significantly improves the solubility of the molecule in aqueous media. The terminal amine group also contributes to the polarity of the molecule.

The interplay of these structural features is visualized in the diagram below.

Experimental Protocol: Determination of Solubility

The following is a generalized protocol for determining the solubility of this compound. This protocol is based on common laboratory practices for handling bifunctional linkers.

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, PBS pH 7.4, DMSO, DMF, DCM)

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer or HPLC

-

Analytical balance

-

Micro-pipettes

-

Glass vials or microcentrifuge tubes

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh a small amount of this compound (e.g., 5 mg) into a pre-weighed vial.

-

Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the vial.

-

Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.

-

If the solid dissolves completely, add another known weight of this compound and repeat the vortexing step. Continue this process until a small amount of undissolved solid remains, indicating a saturated solution.

-

Equilibrate the saturated solution by rotating or shaking it at a constant temperature (e.g., room temperature, 25°C) for a specified period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Centrifuge the saturated solution at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant without disturbing the pellet.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method:

-

Transfer the collected supernatant to a pre-weighed vial.

-

Evaporate the solvent under a stream of nitrogen or in a vacuum oven until a constant weight is achieved.

-

The final weight of the vial minus the initial weight gives the mass of the dissolved solute. Calculate the solubility in mg/mL.

-

-

Spectrophotometric Method:

-

If this compound has a chromophore with a known extinction coefficient, measure the absorbance of a diluted aliquot of the supernatant at the appropriate wavelength.

-

Use the Beer-Lambert law to calculate the concentration.

-

-

HPLC Method:

-

Prepare a standard curve of known concentrations of this compound.

-

Inject a known volume of the supernatant onto an appropriate HPLC system and determine the concentration by comparing the peak area to the standard curve.

-

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or mol/L at the specified temperature.

-

Repeat the experiment at different temperatures if the temperature dependence of solubility is of interest.

-

The experimental workflow can be visualized as follows:

References

An In-depth Technical Guide to the Stability and Storage of DBCO-PEG1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for DBCO-PEG1-amine, a critical bifunctional linker used in bioconjugation and drug development. Understanding the stability profile of this reagent is paramount for ensuring the reproducibility of experimental results and the quality of resulting conjugates. This document synthesizes available data on the stability of the dibenzocyclooctyne (DBCO), polyethylene glycol (PEG), and amine moieties, and provides detailed experimental protocols for stability assessment.

Introduction to this compound

This compound is a heterobifunctional linker composed of three key components: a dibenzocyclooctyne (DBCO) group, a single ethylene glycol unit (PEG1), and a primary amine (-NH2). The DBCO group facilitates copper-free click chemistry through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, enabling highly specific and bioorthogonal conjugation to azide-modified molecules.[1][2][] The short PEG spacer enhances hydrophilicity, and the terminal amine group allows for conjugation to molecules bearing amine-reactive functional groups, such as carboxylic acids or NHS esters.[4][5]

Stability Profile of this compound

The overall stability of this compound is influenced by the individual stabilities of its constituent functional groups. While generally stable under recommended storage conditions, the DBCO moiety, in particular, is susceptible to degradation under certain environmental stressors.

Stability of the DBCO Group

The strained cyclooctyne ring of the DBCO group, while essential for its high reactivity in SPAAC, is also the primary site of potential degradation.

-

Oxidation and Hydration: The triple bond of the DBCO group can undergo oxidation and hydration over time, leading to a loss of reactivity towards azides. This process can be accelerated by exposure to air and moisture. One study on a DBCO-functionalized antibody noted a decrease in reactivity over a month when stored at -20°C, attributing it to oxidation and addition of water to the triple bond.

-

pH Sensitivity: The stability of the DBCO group is pH-dependent. While generally stable at neutral pH, it can undergo an inactivating rearrangement under strongly acidic conditions, such as with 95% trifluoroacetic acid (TFA), which is often used in peptide synthesis. One study found that the degradation of DBCO-functionalized beads occurred at neutral pH in the presence of sodium hypochlorite, but not at acidic pH.

-

Sensitivity to Reducing Agents and Thiols: The DBCO group has shown instability in the presence of certain reducing agents. For instance, it is known to be unstable in the presence of tris(2-carboxyethyl)phosphine (TCEP). It has also been reported to react with glutathione (GSH), a common biological thiol. Therefore, buffers containing thiols should be avoided for long-term storage of DBCO-containing molecules.

-

Photostability: While specific photostability data for this compound is limited, it is generally recommended to protect DBCO-containing reagents from light to minimize potential photodegradation.

Stability of the PEG Linker

Polyethylene glycol (PEG) linkers are generally considered stable and biocompatible. The single ethylene glycol unit in this compound is not expected to be a primary source of instability under normal handling and storage conditions. PEG chains are known to enhance the stability of conjugated molecules in solution.

Stability of the Amine Group

The primary amine group is a stable functional group. Its reactivity with carboxylic acids, activated esters, and other electrophiles is a well-established and robust conjugation method. The stability of the amine itself is not a significant concern under typical bioconjugation and storage conditions.

Quantitative and Qualitative Stability Data

The following tables summarize available data on the stability of DBCO-containing molecules. It is important to note that much of the specific quantitative data pertains to DBCO-conjugated macromolecules rather than the free linker.

Table 1: Quantitative Stability Data for DBCO-Conjugates

| Moiety | Condition | Observation | Reference |

| DBCO-IgG | 4°C or -20°C for 4 weeks | ~3-5% loss of reactivity towards azides | |

| DBCO-functionalized antibody | -20°C for up to a month | Reactivity of DBCO group decreases over time | |

| DBCO-functionalized beads | In RAW264.7 cells for 24 hours | 36% ± 0.8% degradation |

Table 2: Qualitative Stability and Incompatibility Data for the DBCO Moiety

| Condition/Reagent | Observation | Reference |

| Strong Acids (e.g., 95% TFA) | Inactivating rearrangement | |

| TCEP (Reducing Agent) | Instability | |

| GSH (Glutathione) | Reacts with DBCO | |

| Iodine-based oxidizers | Cleavage of the DBCO moiety from a linker | |

| Sodium Hypochlorite | Degradation at neutral pH | |

| Azide-containing buffers | Reacts with DBCO | |

| Thiols | Should be avoided for long-term storage | |

| Light | Recommended to protect from light | |

| Air and Moisture | Can lead to oxidation and hydration |

Recommended Storage and Handling Conditions

To ensure the longevity and optimal performance of this compound, the following storage and handling procedures are recommended based on manufacturer guidelines and stability data.

Table 3: Recommended Storage and Handling of this compound

| Parameter | Recommendation | Rationale |

| Storage Temperature | -20°C | To minimize thermal degradation and slow down potential side reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the DBCO group. |

| Light Exposure | Protect from light. Store in a dark container. | To prevent potential photodegradation. |

| Moisture | Store in a desiccated environment. | To prevent hydrolysis and hydration of the DBCO group. |

| Form | Store as a solid (lyophilized powder). | Solid form is generally more stable than solutions. |

| In Solution | Prepare solutions fresh for each use. If a stock solution must be prepared, use an anhydrous solvent such as DMSO or DMF and store at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles. | The DBCO group is less stable in solution. Hydrolysis and oxidation are more likely to occur. |

| Buffer Compatibility | Avoid buffers containing azides or thiols. | These will react with the DBCO group, rendering it inactive for its intended click reaction. |

Experimental Protocols for Stability Assessment

To provide a comprehensive understanding of the stability of this compound under specific experimental conditions, a forced degradation study can be performed. This involves subjecting the compound to various stress conditions and analyzing the extent of degradation over time.

General Experimental Workflow for a Forced Degradation Study

Caption: General workflow for a forced degradation study of this compound.

Detailed Protocol for a Forced Degradation Study of this compound

Objective: To assess the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, thermal, and photolytic stress conditions.

Materials:

-

This compound

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Analytical balance

-

Volumetric flasks and pipettes

-

pH meter

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Thermostatically controlled oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and ACN) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).

-

Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of HPLC-grade water. Incubate at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature and protect from light.

-

Thermal Degradation: Place an aliquot of the stock solution in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).

-

Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sampling and Analysis:

-

Withdraw samples from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

For acid and base hydrolysis samples, neutralize them before analysis.

-

Analyze all samples by a stability-indicating HPLC-UV method. A typical method would involve a C18 column with a gradient elution of water and acetonitrile with a suitable modifier (e.g., 0.1% formic acid). The DBCO moiety has a characteristic UV absorbance at approximately 309 nm, which can be used for detection and quantification.

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

Plot the percentage of remaining this compound versus time for each stress condition to determine the degradation kinetics.

-

Analyze the chromatograms for the appearance of new peaks, which represent degradation products. If coupled with a mass spectrometer (LC-MS), the identity of these degradation products can be elucidated.

-

Signaling Pathway for DBCO Degradation

Caption: Potential degradation pathways of the DBCO moiety in this compound.

Logical Relationships in Stability-Informed Drug Development

The stability of linkers like this compound is a critical consideration in the development of antibody-drug conjugates (ADCs) and other targeted therapies.

Caption: The relationship between this compound stability and key stages of drug development.

Conclusion

While this compound is a robust and highly useful reagent for copper-free click chemistry, its stability, particularly that of the DBCO moiety, is not absolute. Optimal storage at -20°C under an inert, dry, and dark atmosphere is crucial to maintain its reactivity. Researchers should be mindful of the potential for degradation in the presence of strong acids, certain reducing agents, thiols, and oxidizing agents. For critical applications, especially in drug development, conducting a forced degradation study to understand the stability of this compound under process-relevant conditions is highly recommended. The protocols and data presented in this guide provide a framework for the informed use and stability assessment of this important bifunctional linker.

References

The Strategic Application of DBCO Linkers in PROTAC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. This technical guide delves into the application of dibenzocyclooctyne (DBCO) linkers in PROTAC development, providing a comprehensive overview of their synthesis, utility, and evaluation.

The Central Role of the Linker in PROTAC Efficacy

The linker in a PROTAC molecule is far from a passive spacer; it plays a pivotal role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[] The length, rigidity, and chemical composition of the linker influence key pharmacological properties, including:

-

Ternary Complex Formation and Stability: The linker must orient the target protein and the E3 ligase in a productive conformation for ubiquitin transfer.

-

Solubility and Cell Permeability: The physicochemical properties of the linker significantly impact the overall solubility and ability of the PROTAC to cross the cell membrane.

-

Pharmacokinetics: The stability and metabolic profile of the linker contribute to the in vivo half-life and overall exposure of the PROTAC.

DBCO Linkers: Enabling Copper-Free Click Chemistry for PROTAC Synthesis

DBCO is a strained cyclooctyne that is highly reactive towards azides in a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal "click chemistry" reaction offers several advantages for PROTAC synthesis:

-

Biocompatibility: SPAAC proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, which is required for the more traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] This is particularly advantageous when conjugating sensitive biomolecules.

-

High Efficiency and Specificity: The reaction between DBCO and an azide is highly specific and proceeds with excellent yields, simplifying the purification of the final PROTAC molecule.

-

Modular Synthesis: DBCO linkers facilitate a modular approach to PROTAC assembly. Libraries of PROTACs with varying linker lengths and compositions can be rapidly synthesized by coupling a DBCO-functionalized component with an azide-modified counterpart.[3]

Quantitative Analysis of PROTAC-Mediated Protein Degradation

The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. The two key parameters are:

-

DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.

Below is a table summarizing the degradation data for a series of PROTACs targeting Bruton's Tyrosine Kinase (BTK), a key component of the B-cell receptor signaling pathway. While the specific use of a DBCO linker is not explicitly detailed in this particular study, the PEG linkers employed are commonly functionalized with DBCO for conjugation. This data is representative of the quantitative analysis performed during PROTAC development.

| PROTAC ID | Target Protein | Cell Line | Linker Type | DC50 (nM) | Dmax (%) | Reference |

| NC-1 | BTK | Mino | PEG-based | 2.2 | 97 | |

| IR-1 | BTK | Mino | PEG-based | <10 | ~90 | |

| IR-2 | BTK | Mino | PEG-based | <10 | ~90 | |

| RC-3 | BTK | Mino | PEG-based | <10 | ~90 |

Experimental Protocols

Synthesis of a DBCO-Linked PROTAC via SPAAC

This protocol describes the final conjugation step in the synthesis of a hypothetical BTK-targeting PROTAC, where a DBCO-functionalized E3 ligase ligand is coupled to an azide-modified BTK inhibitor.

Materials:

-

Azide-functionalized BTK inhibitor (e.g., derived from ibrutinib)

-

DBCO-PEGn-NHS ester (commercially available)

-

E3 ligase ligand with a primary amine (e.g., a pomalidomide derivative)

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Preparation of DBCO-functionalized E3 Ligase Ligand:

-

Dissolve the E3 ligase ligand with a primary amine (1.0 eq) in anhydrous DMF.

-

Add DIPEA (2.0 eq) to the solution.

-

Add a solution of DBCO-PEGn-NHS ester (1.1 eq) in anhydrous DMF dropwise.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

-

Upon completion, purify the DBCO-functionalized E3 ligase ligand by reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain a white solid.

-

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC):

-

Dissolve the azide-functionalized BTK inhibitor (1.0 eq) in a mixture of PBS and DMSO (e.g., 4:1 v/v).

-

Add the DBCO-functionalized E3 ligase ligand (1.2 eq) to the solution.

-

Stir the reaction at room temperature for 12-24 hours. The reaction can be monitored by LC-MS for the formation of the triazole product.

-

Upon completion, purify the final PROTAC conjugate by reverse-phase HPLC.

-

Characterize the purified PROTAC by high-resolution mass spectrometry and NMR.

-

Western Blot for Determination of DC50 and Dmax

This protocol details the most common method for quantifying PROTAC-induced protein degradation.

Materials:

-

Cancer cell line expressing the target protein (e.g., Mino cells for BTK)

-

Cell culture medium and supplements

-

PROTAC stock solution in DMSO

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a fixed time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein remaining relative to the vehicle control.

-

Plot the percentage of degradation against the log of the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

-

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC facilitates the ubiquitination of the target protein by the recruited E3 ligase.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., Ube2D2)

-

Recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

-

Recombinant target protein

-

Ubiquitin

-

ATP

-

Ubiquitination reaction buffer

-

PROTAC

-

SDS-PAGE and Western blotting reagents

-

Anti-ubiquitin antibody

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1, E2, E3 ligase, and the target protein.

-

Add the PROTAC at various concentrations or DMSO as a control.

-

Initiate the reaction by adding Mg-ATP.

-

-

Incubation and Termination:

-

Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

-

Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples.

-

-

Detection of Ubiquitination:

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot as described above, using a primary antibody against the target protein or an anti-ubiquitin antibody to detect the formation of higher molecular weight polyubiquitinated species of the target protein.

-

Visualizing Key Processes in PROTAC Development

Signaling Pathway: B-Cell Receptor (BCR) Signaling and BTK Degradation

The following diagram illustrates the B-cell receptor signaling pathway, a critical pathway for B-cell survival and proliferation, and the point of intervention for a BTK-targeting PROTAC. Degradation of BTK blocks the downstream signaling cascade.

Experimental Workflow for PROTAC Development and Evaluation

This workflow outlines the key stages in the development of a novel PROTAC, from initial design and synthesis to comprehensive biological evaluation. The use of DBCO linkers is particularly relevant in the "Modular Synthesis" step.

Logical Relationship: Linker Design and PROTAC Efficacy

This diagram illustrates the critical logical dependencies in PROTAC design, highlighting how the properties of the linker, including the conjugation chemistry (e.g., using DBCO), directly impact the ultimate degradation efficiency of the PROTAC.

Conclusion

DBCO linkers, through their facilitation of copper-free click chemistry, represent a powerful tool in the rational design and synthesis of PROTACs. The modularity and biocompatibility of the SPAAC reaction streamline the generation of PROTAC libraries, enabling a more efficient exploration of the chemical space required to optimize these complex molecules. A thorough understanding of the experimental protocols for synthesis and evaluation is paramount for the successful development of novel protein degraders. As the field of targeted protein degradation continues to evolve, the strategic implementation of advanced chemical tools like DBCO linkers will be instrumental in unlocking the full therapeutic potential of PROTACs.

References

A Technical Guide to Cell Surface Labeling Using DBCO-PEG1-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the use of DBCO-PEG1-amine for cell surface labeling. It covers the underlying bioorthogonal chemistry, detailed experimental protocols for conjugation and cell labeling, quantitative data for optimizing experiments, and methods for data analysis.

Introduction to this compound and Bioorthogonal Chemistry

This compound is a versatile chemical tool used in bioconjugation and cell labeling. It consists of a dibenzocyclooctyne (DBCO) group, a short polyethylene glycol (PEG) spacer, and a terminal amine group. The DBCO moiety is central to its function, enabling it to react with azide-containing molecules through a mechanism known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes.[1][2] SPAAC is a prime example of a bioorthogonal reaction because neither the DBCO (alkyne) nor the azide group is naturally present in biological systems, ensuring that the reaction is highly specific and that there is minimal off-target labeling.[1][3][4] This copper-free click chemistry reaction is ideal for labeling live cells as it avoids the cellular toxicity associated with copper catalysts used in other click chemistry reactions.

The typical strategy for cell surface labeling using this compound involves a two-step process:

-

Metabolic Glycoengineering: Cells are cultured with a modified sugar that has an azide group, such as N-azidoacetylmannosamine (Ac4ManNAz). The cell's metabolic machinery incorporates this azido-sugar into cell surface glycoproteins, effectively displaying azide groups on the cell surface.

-

Bioorthogonal Labeling: The this compound is first conjugated to a molecule of interest (e.g., a fluorescent dye, biotin, or a specific antibody). This DBCO-conjugate is then introduced to the azide-labeled cells. The DBCO group on the conjugate reacts specifically with the azide groups on the cell surface, resulting in covalent labeling of the cells.

Quantitative Data for Experimental Design

The efficiency of cell surface labeling is dependent on several factors, including the concentrations of the azide sugar and the DBCO-conjugate, as well as incubation times. The following tables summarize key quantitative parameters derived from various studies to guide experimental design.

Table 1: Metabolic Labeling of Cells with Azide Sugars

| Parameter | Cell Type | Reagent | Concentration | Incubation Time | Outcome | Reference |

| Optimal Concentration | BT-549 | Ac4ManNAz | 50 µM | 24 hours | Optimal cell surface azide display | |

| Concentration Range | Various | Ac4ManNAz | 25-100 µM | 24-72 hours | Effective azide incorporation | |

| Retention of Label | A549 | Ac4ManNAz | 50 µM | 3 days | Azide groups retained on the cell surface in vitro and in vivo |

Table 2: DBCO-Conjugate Labeling of Azide-Modified Cells

| Parameter | Cell Type | DBCO-Conjugate | Concentration | Incubation Time | Analysis Method | Reference |

| Concentration Range | BT-549 | DBCO-ABM16 | 0.1-10 µM | Not specified | Flow Cytometry | |

| Optimal Concentration | BT-549 | DBCO-ABM16 | 10 µM | Not specified | Flow Cytometry, Confocal Microscopy | |

| General Concentration | Various | DBCO detection reagent | 15 µM | 1 hour at 37°C | Not specified | |

| Concentration Range | Various | DBCO-fluorophore | 5-30 µM | 30-60 minutes | Flow Cytometry, Microscopy | |

| Off-target Labeling | HEK293T | DBCO-small molecules | 50-500 µM | 16 hours | Flow Cytometry |

Table 3: Protein Conjugation with DBCO-NHS Ester

| Parameter | Molecule | Reagent | Molar Excess | Incubation Time | Outcome | Reference |

| Molar Excess | Antibody | DBCO-NHS ester | 20-30 fold | 60 minutes at RT | Activation of antibody | |

| Molar Excess | Antibody | DBCO-NHS ester | 5-10 fold | Not specified | Highest conjugation yield | |

| Molar Excess | DBCO-labeled protein | Azide-labeled partner | 1.5-10 fold | 4-12 hours at RT | Efficient conjugation |

Experimental Protocols

This section provides detailed methodologies for the key steps in cell surface labeling using this compound.

Protocol 1: Conjugation of this compound to a Protein of Interest

This compound itself is not reactive towards proteins. It must first be functionalized with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester, to create DBCO-PEG1-NHS ester. This can then be conjugated to primary amines (e.g., lysine residues) on a protein of interest, such as an antibody.

Materials:

-

Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

DBCO-PEG1-NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Prepare the Protein:

-

Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer like PBS.

-

If the buffer contains primary amines (e.g., Tris), exchange it for PBS using a desalting column or dialysis.

-

-

Prepare DBCO-PEG1-NHS Ester Solution:

-

Immediately before use, dissolve the DBCO-PEG1-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add a 20-30 fold molar excess of the DBCO-PEG1-NHS ester solution to the protein solution. The final concentration of DMSO in the reaction should be kept below 20%.

-

Incubate the reaction for 60 minutes at room temperature with gentle mixing.

-

-

Quench the Reaction:

-

Add the quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to quench any unreacted NHS ester.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purify the DBCO-labeled Protein:

-

Remove unreacted DBCO-PEG1-NHS ester and quenching buffer using a desalting column or dialysis against PBS.

-

Determine the concentration of the purified DBCO-protein conjugate using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.

-

Protocol 2: Metabolic Labeling of Cell Surface Glycans with Azide Groups

Materials:

-

Cells of interest

-

Complete cell culture medium

-

N-azidoacetylmannosamine (Ac4ManNAz)

-

DMSO

Procedure:

-

Prepare Ac4ManNAz Stock Solution:

-

Dissolve Ac4ManNAz in DMSO to prepare a stock solution (e.g., 10 mM).

-

-

Cell Seeding:

-

Seed cells in a culture plate at a density that will not lead to over-confluence at the end of the incubation period. Allow cells to adhere overnight.

-

-

Metabolic Labeling:

-

The next day, replace the medium with fresh medium containing the desired final concentration of Ac4ManNAz (typically 25-50 µM).

-

Culture the cells for 24-72 hours to allow for the metabolic incorporation of the azido-sugar into cell surface glycans.

-

Protocol 3: Labeling of Azide-Modified Cells with a DBCO-Conjugate

Materials:

-

Azide-labeled cells (from Protocol 2)

-

DBCO-protein conjugate (from Protocol 1) or a commercial DBCO-fluorophore

-

PBS or other suitable buffer

-

FACS buffer (PBS with 1-2% FBS) for flow cytometry

-

Fixative (e.g., 4% paraformaldehyde in PBS) for microscopy

Procedure:

-

Prepare Cells:

-

Wash the azide-labeled cells twice with PBS to remove any residual culture medium.

-

For adherent cells, they can be labeled directly in the plate or detached using a gentle cell dissociation reagent. For suspension cells, pellet them by centrifugation and resuspend in buffer.

-

-

Labeling Reaction:

-

Incubate the cells with the DBCO-conjugate at a final concentration of 5-30 µM in a suitable buffer or medium. The optimal concentration should be determined for each cell type and conjugate.

-

Incubate for 30-60 minutes at 37°C or room temperature, protected from light if using a fluorescent conjugate.

-

-

Wash Cells:

-

Wash the cells three to four times with PBS or FACS buffer to remove any unbound DBCO-conjugate.

-

-

Data Acquisition:

-

For Flow Cytometry: Resuspend the cells in FACS buffer and analyze using a flow cytometer with the appropriate laser and emission filters for the fluorophore used.

-

For Fluorescence Microscopy: If desired, fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature. Wash the cells with PBS and mount them on microscope slides for imaging. Counterstaining for the nucleus (e.g., with DAPI or Hoechst) can also be performed.

-

Visualizing Experimental Workflows and Principles

The following diagrams, created using the DOT language, illustrate the key processes involved in cell surface labeling with this compound.

Caption: General workflow for cell surface labeling.

Caption: The SPAAC bioorthogonal reaction.

Caption: Post-labeling analysis workflow.

Troubleshooting

Problem: Low or no fluorescence signal.

-

Inefficient metabolic labeling: Optimize the Ac4ManNAz concentration and incubation time for your specific cell line. Ensure the Ac4ManNAz reagent has not degraded.

-

Insufficient DBCO-conjugate concentration or incubation time: Increase the concentration of the DBCO-conjugate or the incubation time.

-

Inaccessible cell surface azides: Ensure cells are healthy and not overly confluent.

-

Incorrect instrument settings: Verify that the correct laser and emission filters are being used for the specific fluorophore on your flow cytometer or microscope.

Problem: High background fluorescence.

-

Non-specific binding of the DBCO-conjugate: Ensure adequate washing steps after labeling. Consider adding a blocking step with a protein like BSA before adding the DBCO-conjugate.

-

DBCO-conjugate is not fully purified: Ensure that all unreacted DBCO-NHS ester was removed after the conjugation reaction.

-

Cell autofluorescence: Use appropriate controls (unlabeled cells) to set baseline fluorescence and consider using a fluorophore in a spectral region with less autofluorescence (e.g., far-red).

-

Post-labeling incubation: If the background is high, try incubating the cells in DBCO-conjugate-free culture media for 1–2 hours before analysis to allow for the washout of non-covalently bound probe.

References

- 1. Metabolic labelling of cancer cells with glycodendrimers stimulate immune-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. help.lumiprobe.com [help.lumiprobe.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Bioorthogonal Chemistry in Cellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antibody Labeling via DBCO-Azide Click Chemistry

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "click chemistry," offers a robust and bioorthogonal method for conjugating biomolecules. This copper-free reaction enables the rapid and efficient formation of a stable triazole linkage between a dibenzocyclooctyne (DBCO) group and an azide group. DBCO-containing reagents are therefore invaluable tools for labeling antibodies for various applications, including the development of Antibody-Drug Conjugates (ADCs), diagnostic assays, and imaging agents.[1][2][3]

This document provides a detailed protocol for the labeling of antibodies using a DBCO-functionalized linker, followed by conjugation to an azide-containing molecule. While the topic specifies DBCO-PEG1-amine, a more common and direct method for labeling primary amines (i.e., lysine residues) on an antibody involves the use of a DBCO-NHS ester.[4][5] This protocol will focus on the widely used DBCO-NHS ester method for introducing the DBCO moiety to the antibody.

Principle of the Method

The antibody labeling process is a two-stage procedure.

-

Antibody Activation: The antibody is first functionalized with a DBCO group. This is typically achieved by reacting the primary amine groups on the side chains of lysine residues with an N-hydroxysuccinimide (NHS) ester of a DBCO-containing linker (e.g., DBCO-PEG-NHS Ester). The polyethylene glycol (PEG) spacer enhances the solubility of the hydrophobic DBCO group and reduces steric hindrance.

-

Copper-Free Click Reaction: The DBCO-labeled antibody is then reacted with a molecule of interest that has been functionalized with an azide group. The strain in the cyclooctyne ring of DBCO allows the cycloaddition reaction to proceed efficiently without the need for a cytotoxic copper catalyst, making it ideal for biological applications.

Caption: High-level workflow for antibody conjugation using DBCO-Azide click chemistry.

Experimental Protocols

Protocol 1: Antibody Preparation and Buffer Exchange

Successful labeling requires an antibody solution free of interfering substances. Primary amine-containing buffers (e.g., Tris, glycine) and protein stabilizers like Bovine Serum Albumin (BSA) will compete with the antibody for the NHS ester, while sodium azide can react with the DBCO group.

Materials:

-

Antibody solution

-

Phosphate Buffered Saline (PBS), pH 7.2-8.0

-

Spin desalting columns (e.g., 10K MWCO) or dialysis equipment

Procedure:

-

Remove Stabilizers: If the antibody solution contains BSA or gelatin, remove them using an appropriate method such as Melon™ Gel or Amicon centrifugal filters (100K MWCO).

-

Buffer Exchange: Exchange the antibody buffer to a non-amine, azide-free buffer like PBS, pH 7.2-8.0. This can be done using spin desalting columns or dialysis.

-

Concentration Adjustment: Adjust the final antibody concentration to 1-2 mg/mL in the reaction buffer.

-

Verification: Measure the antibody concentration using a spectrophotometer at 280 nm (A280).

Protocol 2: Antibody Activation with DBCO-PEG-NHS Ester

This step covalently attaches the DBCO group to lysine residues on the antibody. The molar ratio of DBCO-linker to antibody is critical as it influences the Degree of Labeling (DOL) and can affect antibody solubility and function.

Materials:

-

Prepared antibody in PBS

-

DBCO-PEG-NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching buffer: 1 M Tris-HCl, pH 8.0

Procedure:

-

Prepare DBCO Solution: Immediately before use, prepare a 10 mM stock solution of the DBCO-PEG-NHS ester in anhydrous DMSO. The reagent is moisture-sensitive.

-

Calculate Reagent Volume: Determine the volume of the 10 mM DBCO stock solution needed to achieve the desired molar excess (a starting point of 5- to 10-fold molar excess of DBCO-linker to antibody is recommended).

-

Reaction: Add the calculated volume of the DBCO solution to the antibody solution. The final DMSO concentration should ideally be below 20%.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

-

Quenching: Stop the reaction by adding the quenching buffer to a final Tris concentration of 50-100 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

Caption: Reaction scheme for antibody labeling via NHS ester chemistry and SPAAC.

Protocol 3: Purification of DBCO-Labeled Antibody

Excess, unreacted DBCO linker must be removed to prevent interference with the subsequent click reaction and downstream applications.

Materials:

-

Quenched reaction mixture

-

Spin desalting columns or dialysis equipment

Procedure:

-

Purification: Purify the DBCO-labeled antibody from the quenched reaction mixture using a spin desalting column or by dialyzing against PBS.

-

Storage: The purified DBCO-functionalized antibody can be used immediately or stored at -20°C. Note that the DBCO group can lose reactivity over time, so storage is typically recommended for no more than a month.

Protocol 4: Copper-Free Click Reaction with Azide-Molecule

This is the final conjugation step where the DBCO-labeled antibody is mixed with the azide-functionalized molecule of interest (e.g., drug, fluorophore, biotin).

Materials:

-

Purified DBCO-labeled antibody

-

Azide-functionalized molecule

-

PBS buffer

Procedure:

-

Reaction Setup: Mix the DBCO-labeled antibody with the azide-modified molecule in PBS. A 2- to 10-fold molar excess of the azide-molecule over the antibody is a common starting point.

-

Incubation: Incubate the reaction. Typical reaction times range from 4 to 12 hours at room temperature or overnight at 4°C. Longer incubation can improve efficiency.

-

Purification: Purify the final antibody conjugate to remove excess azide-reagent using methods such as size-exclusion chromatography (SEC), dialysis, or other appropriate chromatographic techniques.

Data Presentation and Characterization

Determining the Degree of Labeling (DOL)

The DOL, or the average number of DBCO molecules per antibody, can be determined using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).

The DOL can be calculated using the following formula: DOL = (A₃₀₉ / ε_DBCO) / [(A₂₈₀ - (A₃₀₉ × CF)) / ε_Ab]

Where:

-

A₂₈₀ and A₃₀₉ are the absorbances of the conjugate at 280 nm and 309 nm.

-

ε_Ab is the molar extinction coefficient of the antibody at 280 nm (e.g., ~204,000 M⁻¹cm⁻¹ for IgG).

-

ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (~12,000 M⁻¹cm⁻¹).

-

CF is a correction factor for the DBCO absorbance at 280 nm (A₂₈₀/A₃₀₉ of the free DBCO linker).

Summary Tables

Table 1: Recommended Reaction Conditions for Antibody Labeling

| Parameter | Recommended Condition | Reference(s) |

|---|---|---|

| Antibody Prep | ||

| Buffer | PBS, HEPES, Borate | |

| pH | 7.0 - 9.0 | |

| Concentration | 1 - 2 mg/mL | |

| DBCO Activation | ||

| DBCO-linker Molar Excess | 5x - 30x over antibody | |

| Reaction Temperature | Room Temperature or 4°C | |

| Incubation Time | 30 - 60 minutes | |

| Click Reaction | ||

| Azide-Molecule Molar Excess | 2x - 10x over antibody | |

| Reaction Temperature | 4°C to Room Temperature |

| Incubation Time | 4 - 12 hours (or overnight) | |

Table 2: Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution | Reference(s) |

|---|---|---|---|

| Low Labeling Efficiency | Interfering substances in buffer (Tris, azide). | Perform thorough buffer exchange into an appropriate buffer like PBS. | |

| Hydrolyzed NHS ester. | Prepare DBCO-NHS ester solution fresh in anhydrous DMSO. | ||

| Suboptimal molar ratio. | Increase the molar excess of the DBCO-linker. | ||

| Antibody Precipitation | High degree of labeling with hydrophobic DBCO. | Reduce the molar excess of the DBCO-linker; use a linker with a longer PEG spacer. |

| Low Final Conjugate Yield | Inefficient click reaction. | Increase incubation time or temperature; optimize molar excess of azide-molecule. | |

Application Visualization: Targeted Drug Delivery

Antibodies labeled via DBCO click chemistry are frequently used to create Antibody-Drug Conjugates (ADCs). The antibody serves to target a specific cell surface antigen (e.g., on a cancer cell), leading to internalization of the conjugate and release of the cytotoxic payload.

Caption: Conceptual pathway of an Antibody-Drug Conjugate (ADC) action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DBCO-PEG-amine (PEG1-PEGn) - Creative Biolabs [creative-biolabs.com]

- 3. dynamic-biosensors.com [dynamic-biosensors.com]

- 4. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. help.lumiprobe.com [help.lumiprobe.com]

Application Notes and Protocols for DBCO-PEG1-amine Conjugation to Proteins

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the successful conjugation of DBCO-PEG1-amine to proteins. The protocol details the necessary steps from reagent preparation to the final purification and characterization of the protein conjugate.

Introduction

This compound is a bifunctional linker molecule widely used in bioconjugation. It features a dibenzocyclooctyne (DBCO) group and a primary amine. The DBCO moiety allows for copper-free "click chemistry," a highly efficient and bioorthogonal reaction with azide-containing molecules.[1][2] The primary amine group can be conjugated to proteins, typically through the activation of carboxyl groups on the protein or by reacting with amine-reactive crosslinkers. However, for direct conjugation to a protein, the more common approach involves modifying the protein to introduce a reactive group that specifically couples with the amine of the this compound linker.

This protocol will focus on a common strategy: the activation of protein carboxyl groups (present on aspartic and glutamic acid residues) using EDC/NHS chemistry to form a stable amide bond with the primary amine of this compound. This method allows for the introduction of the DBCO moiety onto the protein surface, making it available for subsequent click chemistry reactions.

Principle of the Reaction

The conjugation process involves a two-step reaction. First, the carboxyl groups on the protein are activated with a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This reaction forms a semi-stable NHS ester intermediate. In the second step, the primary amine of this compound nucleophilically attacks the NHS ester, resulting in the formation of a stable amide bond and the release of NHS. This covalent linkage attaches the this compound linker to the protein.

Experimental Protocols

Materials and Reagents

-

Protein of interest

-

This compound (e.g., TFA salt)[1]

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 100 mM sodium bicarbonate/carbonate buffer, pH 8.0-8.5.[3] Note: Avoid buffers containing primary amines like Tris, as they will compete with the reaction.[3]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Purification column (e.g., Sephadex G-25 size-exclusion column)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-